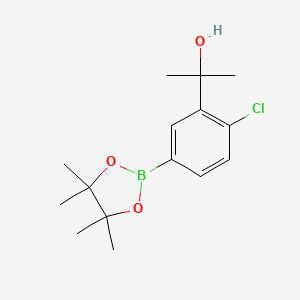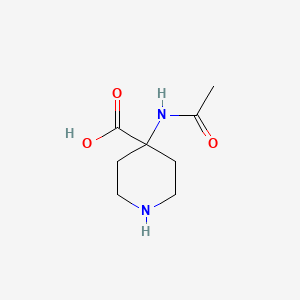
Allyl 4-(trifluoromethylthio)phenyl ether
Overview
Description
Allyl 4-(trifluoromethylthio)phenyl ether (AFTE) is an important organic compound which has a wide range of applications in the fields of chemistry, biochemistry and pharmacology. AFTE is a colorless liquid with a strong odor and is soluble in organic solvents. AFTE is a versatile compound that has been used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of Allyl 4-(trifluoromethylthio)phenyl ether is not fully understood. However, it is believed that Allyl 4-(trifluoromethylthio)phenyl ether acts as an electrophile in a reaction, allowing for the formation of a new covalent bond between two molecules. This can be used to form a variety of different compounds, depending on the reactants used.
Biochemical and Physiological Effects
The biochemical and physiological effects of Allyl 4-(trifluoromethylthio)phenyl ether are not fully understood. However, it has been suggested that Allyl 4-(trifluoromethylthio)phenyl ether may have some potential anti-inflammatory and anti-cancer properties. In addition, Allyl 4-(trifluoromethylthio)phenyl ether has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase-2 and lipoxygenase.
Advantages and Limitations for Lab Experiments
The advantages of using Allyl 4-(trifluoromethylthio)phenyl ether in laboratory experiments include its low cost, availability and ease of synthesis. In addition, Allyl 4-(trifluoromethylthio)phenyl ether is a versatile compound that can be used to synthesize a variety of different compounds. However, Allyl 4-(trifluoromethylthio)phenyl ether is a strong electrophile and can be hazardous to handle and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of Allyl 4-(trifluoromethylthio)phenyl ether in scientific research. Allyl 4-(trifluoromethylthio)phenyl ether could be used to synthesize more complex organic compounds, such as peptides, peptidomimetics and other bioactive molecules. In addition, Allyl 4-(trifluoromethylthio)phenyl ether could be further investigated for its potential anti-inflammatory and anti-cancer properties. Furthermore, more research could be done on the biochemical and physiological effects of Allyl 4-(trifluoromethylthio)phenyl ether, as well as its potential toxicity. Finally, further research could be done on the mechanism of action of Allyl 4-(trifluoromethylthio)phenyl ether in order to better understand how it interacts with other molecules.
Scientific Research Applications
Allyl 4-(trifluoromethylthio)phenyl ether has been widely used in scientific research applications. It has been used to synthesize various organic compounds, including aryl ethers, aryl sulfones, aryl sulfoxides, aryl sulfonamides and aryl sulfonates. Allyl 4-(trifluoromethylthio)phenyl ether has also been used to synthesize various heterocyclic compounds, such as thiophenes, thiazoles, thiadiazoles and thiopyrans. In addition, Allyl 4-(trifluoromethylthio)phenyl ether has been used in the synthesis of various peptides, peptidomimetics and other bioactive molecules.
properties
IUPAC Name |
1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDIABVRGFLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739593 | |
| Record name | 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
CAS RN |
653578-27-9 | |
| Record name | 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


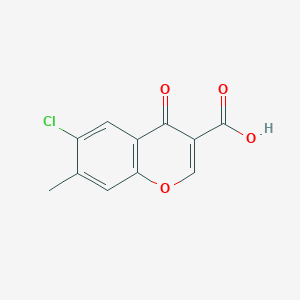
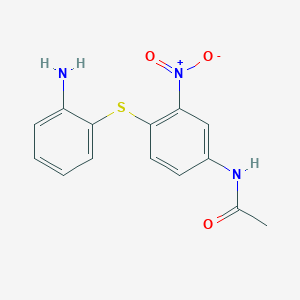
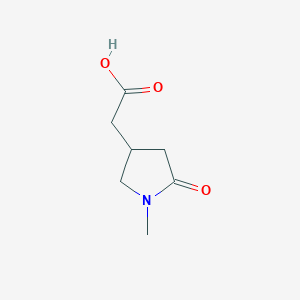
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
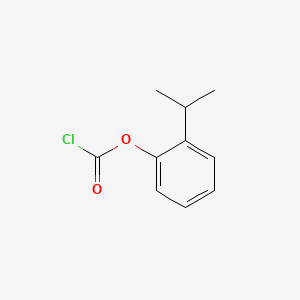
![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)


